4-(4-Methylbenzyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
Overview
Description
4-(4-Methylbenzyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound This compound features a pyrido[2,3-b]pyrazine core structure, which is a fused bicyclic system containing both pyridine and pyrazine rings
Mechanism of Action
Target of Action
Compounds with a similar pyrrolopyrazine scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It’s known that pyrrolopyrazine derivatives interact with their targets in a way that leads to their various biological activities .
Biochemical Pathways
Pyrrolopyrazine derivatives have shown to affect various biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Pyrrolopyrazine derivatives have shown various biological activities, suggesting they may have multiple effects at the molecular and cellular level .
Action Environment
It’s known that environmental factors can significantly impact the action of similar compounds .
Biochemical Analysis
Biochemical Properties
4-(4-Methylbenzyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. This compound has been shown to exhibit kinase inhibitory activity, which suggests its potential in modulating signaling pathways that are crucial for cell growth and differentiation . It interacts with various kinases by binding to their active sites, thereby inhibiting their activity. Additionally, this compound has been observed to interact with other biomolecules such as receptors and transporters, influencing their function and activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been reported to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis . By inhibiting specific kinases, this compound can alter the phosphorylation status of key signaling proteins, leading to changes in gene expression and cellular metabolism. Furthermore, this compound has been shown to affect cellular metabolism by modulating the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through enzyme inhibition. It binds to the active sites of kinases, preventing their phosphorylation activity . This inhibition disrupts downstream signaling pathways, leading to alterations in gene expression and cellular responses. Additionally, this compound may interact with other biomolecules through non-covalent interactions such as hydrogen bonding and hydrophobic interactions, further influencing its biological activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, leading to a decrease in its biological activity Long-term studies have shown that prolonged exposure to this compound can result in sustained inhibition of kinase activity, which may have implications for its therapeutic use
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, this compound has been shown to effectively inhibit kinase activity without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with metabolic enzymes . It has been shown to inhibit enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to alterations in metabolic flux and metabolite levels. Additionally, this compound may influence the activity of cytochrome P450 enzymes, affecting its own metabolism and that of other co-administered drugs.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes, allowing it to accumulate in specific cellular compartments. Its distribution within tissues is influenced by factors such as tissue perfusion and binding affinity to plasma proteins, which can affect its bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function . This compound has been observed to localize primarily in the cytoplasm, where it interacts with cytoplasmic kinases and other signaling proteins. Additionally, it may be targeted to specific organelles such as the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of this compound is likely directed by specific targeting signals and post-translational modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylbenzyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of pyridine derivatives with pyrazine derivatives in the presence of a suitable catalyst can lead to the formation of the desired compound. The reaction conditions often involve elevated temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher yields and purity of the final product. The use of microwave-assisted synthesis is also explored to enhance reaction rates and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylbenzyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 with Pd/C catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
4-(4-Methylbenzyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored as a candidate for drug development due to its bioactive scaffold.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-b]pyrazine: The parent compound without the 4-methylbenzyl group.
Pyrrolopyrazine: Another nitrogen-containing heterocycle with a different ring structure.
Quinoxaline: A related bicyclic compound with similar electronic properties.
Uniqueness
4-(4-Methylbenzyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is unique due to the presence of the 4-methylbenzyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its binding affinity to specific targets or alter its pharmacokinetic properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-[(4-methylphenyl)methyl]-2,3-dihydro-1H-pyrido[2,3-b]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3/c1-12-4-6-13(7-5-12)11-18-10-9-16-14-3-2-8-17-15(14)18/h2-8,16H,9-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUUMNUGMHUBKRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCNC3=C2N=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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